molecular formula C10H15NO4 B2584545 5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248348-01-6

5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2584545
CAS No.: 2248348-01-6
M. Wt: 213.233
InChI Key: ZPGXTFQPYFVWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and natural product chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of cyclohexylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific cyclohexyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-cyclohexyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8(13)10(6-11-9(14)15-10)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXTFQPYFVWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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